molecular formula C21H25N3O4 B3006769 ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1001763-46-7

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3006769
CAS No.: 1001763-46-7
M. Wt: 383.448
InChI Key: RVQLGEBDHYTSEX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the introduction of the phenyl group and the carboxylate ester. The final steps involve the addition of the piperazine moiety and the oxoacetyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, offering distinct advantages in certain applications.

Properties

IUPAC Name

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-28-21(27)16-14(2)22-18(17(16)15-8-6-5-7-9-15)19(25)20(26)24-12-10-23(3)11-13-24/h5-9,22H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLGEBDHYTSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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